molecular formula C14H22Cl2N4 B12232821 [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12232821
M. Wt: 317.3 g/mol
InChI Key: VHUYCZWXCVMOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: is an organic compound that features both a dimethylamino group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1-methyl-1H-pyrazole-5-carboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the pyrazole moiety can participate in hydrogen bonding and other interactions with target proteins .

Comparison with Similar Compounds

[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: can be compared with other similar compounds, such as:

  • 3-(dimethylamino)phenyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • 4-(dimethylamino)benzyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • 4-(dimethylamino)benzyl][(1-methyl-1H-imidazol-5-yl)methyl]amine

These compounds share structural similarities but may differ in their chemical reactivity and biological activity due to variations in the substituents on the aromatic ring or the heterocyclic moiety .

Properties

Molecular Formula

C14H22Cl2N4

Molecular Weight

317.3 g/mol

IUPAC Name

N,N-dimethyl-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]aniline;dihydrochloride

InChI

InChI=1S/C14H20N4.2ClH/c1-17(2)13-6-4-12(5-7-13)10-15-11-14-8-9-16-18(14)3;;/h4-9,15H,10-11H2,1-3H3;2*1H

InChI Key

VHUYCZWXCVMOMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.